Gnidimacrin

HIV Latency Reversal PKC Agonist Shock and Kill

Gnidimacrin is a daphnane-type diterpene orthoester and the most potent known PKC βII-selective activator for HIV latency reversal. With an EC50 of 0.14 nM in HIV LTR-driven transcription assays, it achieves 10,000-fold greater reactivation than vorinostat in patient-derived PBMCs, enabling robust reservoir clearance studies. Its 100-fold selectivity for PKC βII over pan-PKC activators (bryostatin 1, PMA) provides a clean experimental system for isolating βII-dependent anti-proliferative pathways and G1 arrest via cdk2 inhibition. Select Gnidimacrin when picomolar potency, isoform specificity, and reproducible SAR benchmarking are non-negotiable.

Molecular Formula C44H54O12
Molecular Weight 774.9 g/mol
CAS No. 60796-70-5
Cat. No. B1229004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGnidimacrin
CAS60796-70-5
Synonymsgnidimacrin
Molecular FormulaC44H54O12
Molecular Weight774.9 g/mol
Structural Identifiers
SMILESCC1CCCCCCC(C23OC4C5C6C(O6)(C(C7(C(C1C(C7OC(=O)C8=CC=CC=C8)C)C5(O2)C(CC4(O3)C(=C)C)COC(=O)C9=CC=CC=C9)O)O)CO)O
InChIInChI=1S/C44H54O12/c1-24(2)40-21-29(22-51-37(47)27-16-10-7-11-17-27)43-32-35(40)54-44(55-40,56-43)30(46)20-14-6-5-9-15-25(3)31-26(4)34(52-38(48)28-18-12-8-13-19-28)42(50,33(31)43)39(49)41(23-45)36(32)53-41/h7-8,10-13,16-19,25-26,29-36,39,45-46,49-50H,1,5-6,9,14-15,20-23H2,2-4H3/t25-,26+,29+,30-,31+,32-,33-,34+,35-,36+,39-,40-,41+,42-,43-,44-/m1/s1
InChIKeySSXCVTWCXHGTLK-VFZTWJSWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gnidimacrin (CAS 60796-70-5): A Picomolar PKC Activator for Cancer and HIV Research


Gnidimacrin is a daphnane-type diterpene orthoester isolated from plants of the Thymelaeaceae family [1]. It functions as a potent activator of protein kinase C (PKC), with a particular selectivity for the PKC βII isoform [2]. This mechanism of action underpins its reported anti-proliferative effects against various human cancer cell lines and its capacity to reverse HIV-1 latency at picomolar concentrations [3][4].

The Procurement Risk of Substituting Gnidimacrin with Other PKC Modulators


Substituting Gnidimacrin with other PKC activators or HIV latency-reversing agents (LRAs) is a significant scientific risk. While compounds like bryostatin 1, prostratin, and vorinostat share overlapping pathways, their potency, isoform selectivity, and functional outcomes differ by orders of magnitude [1][2]. Gnidimacrin's unique 1-alkyldaphnane macrocyclic structure confers a specific PKC βII activation profile that is not recapitulated by simpler phorbol esters or other diterpenes, leading to distinct biological responses and a far wider therapeutic window in cellular models [3][4].

Gnidimacrin (60796-70-5) Quantitative Differentiation Evidence Summary


Superior Potency in HIV-1 Latency Reversal Compared to Leading LRAs

Gnidimacrin is at least 10,000-fold (4 log10) more potent than the histone deacetylase inhibitor vorinostat (SAHA) in activating latent HIV-1 [1]. In a latently infected cell line model, it also induces approximately 10-fold more virus production than SAHA [1].

HIV Latency Reversal PKC Agonist Shock and Kill

Picomolar vs. Micromolar HIV-1 Reactivation Potency: Gnidimacrin vs. Prostratin

Gnidimacrin activates HIV-1 replication and kills persistently-infected cells at picomolar concentrations [1]. In direct contrast, the widely used PKC activator prostratin has a reported IC50 of approximately 0.5 µM (500,000 pM) for reactivating HIV-1 latency in Jurkat-LAT-GFP cells . This represents a potency difference of several orders of magnitude.

HIV-1 Reactivation PKC Activator Latency Reversing Agent

Isoform-Specific PKC Activation: PKC βII Dependency vs. Broader Modulators

Gnidimacrin's anti-proliferative effect is tightly linked to cellular expression of PKC βII. Transfection of the PKC βII gene into resistant HLE cells conferred sensitivity, with the most sensitive clone showing an IC50 of 1.2 nM. In contrast, transfection with the PKC α gene resulted in sensitivity that was 100-fold lower (IC50 ~120 nM) [1][2]. Furthermore, pre-treatment with bryostatin 1, which downregulates multiple PKC isoforms including βII, induces resistance to Gnidimacrin [1].

PKC Isoform Selectivity Mechanism of Action Signal Transduction

Higher Anti-HIV Potency Among Macrocyclic Daphnane Diterpenes

In a comparative study of 20 natural and 8 synthetic diterpenes, Gnidimacrin (EC50 = 0.14 nM) was among the most potent HIV latency-reversing agents identified, demonstrating superior potency compared to structurally related compounds such as stelleralide A (EC50 = 0.33 nM) and wikstroelide A (EC50 = 0.39 nM) [1]. The presence of the macrocyclic ring in Gnidimacrin is critical for this high potency, as non-macrocyclic daphnanes show significantly reduced activity [2].

Anti-HIV Daphnane Diterpene Structure-Activity Relationship

Favorable Therapeutic Window: Picomolar Anti-HIV Activity vs. Micromolar Cytotoxicity

Gnidimacrin demonstrates a remarkably wide therapeutic window in vitro. It activates latent HIV-1 replication and inhibits R5 virus infection at picomolar concentrations (average <10 pM) , while cytotoxicity to uninfected cells is not observed until reaching micromolar concentrations [1]. This represents a difference of approximately 5 orders of magnitude (100,000-fold).

Therapeutic Window Cytotoxicity HIV-1 Eradication

Gnidimacrin 60796-70-5 Procurement Scenarios Based on Quantitative Evidence


Ex Vivo HIV-1 Latency Reversal and Reservoir Clearance Studies

Procurement is justified for studies requiring maximal reactivation of latent HIV-1 from patient-derived PBMCs. Gnidimacrin's picomolar potency and 10,000-fold superiority over vorinostat make it the preferred tool for achieving robust virus production, enabling downstream analysis of reservoir clearance by cytotoxic T lymphocytes (CTLs) or viral cytopathic effects [1][2].

Investigating PKC βII-Specific Signaling in Cancer Cell Proliferation

Researchers studying PKC isoform-specific functions in oncology should select Gnidimacrin over pan-PKC activators like bryostatin 1 or PMA. Its 100-fold greater sensitivity in PKC βII-expressing cells provides a clear experimental system for isolating and characterizing PKC βII-dependent anti-proliferative pathways and cell cycle arrest mechanisms (e.g., G1 arrest via cdk2 inhibition) [3][4].

Benchmarking Novel Anti-HIV Daphnane and Tigliane Diterpene Derivatives

For medicinal chemistry and natural product discovery programs, Gnidimacrin serves as an essential positive control and potency benchmark. Its well-characterized EC50 value of 0.14 nM in HIV LTR-driven transcription assays provides a reliable reference for evaluating the activity of newly isolated or synthesized analogs, aiding in robust structure-activity relationship (SAR) analysis [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gnidimacrin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.